N-环己基丙基脱氧诺吉霉素

描述

Synthesis Analysis

The synthesis of homochiral piperidines, which are structurally related to the compound , involves starting from readily available carbohydrate lactones. For example, trihydroxypipecolic acid analogues and branched iminosugars are synthesized from d-ribose, indicating a method that might be applicable to the synthesis of (2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (Simone et al., 2012).

Molecular Structure Analysis

The molecular and crystal structures of related piperidine compounds have been studied using X-ray diffraction analysis. For instance, the structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate shows hydrogen bonding and C-H…π interactions, important aspects likely relevant to the compound (Khan et al., 2013).

Chemical Reactions and Properties

Reactions involving related piperidine structures, such as carbonyl ene and Prins cyclisations, are key to understanding the chemical behavior of (2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol. These reactions can influence the final stereochemistry of the piperidine ring (Cariou et al., 2006).

Physical Properties Analysis

Spectroscopic studies, including FTIR, FT-Raman, and UV, of similar compounds provide insights into the physical properties of the molecule . For example, the study of a hydroxymethyl piperidine derivative using these techniques offers a way to understand the vibrational modes and potential energy distributions of such molecules (Paulraj & Muthu, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be inferred from studies involving similar piperidine derivatives. For example, the synthesis and properties of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines indicate how substituents on the piperidine ring affect its chemical behavior (Walsh et al., 1989).

科学研究应用

抗糖尿病应用

1-DNJ 是 α-葡萄糖苷酶的显著抑制剂 . 该酶参与将碳水化合物分解成单糖,抑制该酶可以减缓消化速度,降低碳水化合物对血糖水平的影响。 因此,1-DNJ 可用于医学上治疗非胰岛素依赖型(II 型)糖尿病 .

抗肥胖应用

使 1-DNJ 对治疗糖尿病有效的相同机制也使其可能对治疗肥胖症有效。 通过减缓碳水化合物的消化,它可以帮助减少从饮食中吸收的卡路里数量 .

抗HIV 应用

1-DNJ 与抗HIV 特性相关 . 虽然确切的机制尚不清楚,但 1-DNJ 可能干扰病毒进入细胞或复制的能力。

抗肿瘤特性

1-DNJ 与抗肿瘤特性相关 . 这种现象背后的机制尚未完全明了,但可能涉及干扰癌细胞的代谢或抑制其生长和分裂的能力。

在大肠杆菌中的生产

使用大肠杆菌作为异源宿主合成 1-DNJ 提供了更广泛的机会来获取这些分子,特别是通过利用合成生物学、代谢工程和工艺优化方法 .

生物利用度的改善

1-DNJ 的应用受到其亲脂性差和生物利用度低的限制。 然而,1-DNJ 的衍生物已被设计和合成以改善这些局限性 .

作用机制

Target of Action

The primary target of N-Cyclohexylpropyl Deoxynojirimycin is α-glucosidase , an enzyme that plays a crucial role in carbohydrate hydrolysis in the human body .

Mode of Action

N-Cyclohexylpropyl Deoxynojirimycin acts as an α-glucosidase inhibitor . It can penetrate cells rapidly to potently inhibit α-glucosidase in a competitive manner . This inhibition delays the breakdown of oligosaccharides, thereby reducing postprandial blood glucose levels .

Biochemical Pathways

The inhibition of α-glucosidase by N-Cyclohexylpropyl Deoxynojirimycin affects the carbohydrate hydrolysis pathway . This results in a slower rate of carbohydrate breakdown, leading to a delay in the increase of blood glucose levels after meals .

Pharmacokinetics

The absorption rate of N-Cyclohexylpropyl Deoxynojirimycin decreases when it is ingested concomitantly with other substances, such as CMCNa . This change in pharmacokinetics leads to an improved antihyperglycemic effect . .

Result of Action

The primary result of N-Cyclohexylpropyl Deoxynojirimycin’s action is the reduction of postprandial blood glucose levels . By inhibiting α-glucosidase, it slows down the breakdown of carbohydrates, thereby delaying the increase in blood glucose levels after meals .

Action Environment

The action, efficacy, and stability of N-Cyclohexylpropyl Deoxynojirimycin can be influenced by various environmental factors. For instance, the presence of other substances in the gastrointestinal tract can affect its absorption rate . Additionally, the production of N-Cyclohexylpropyl Deoxynojirimycin during microbial fermentation can be influenced by various factors in the fermentation environment .

属性

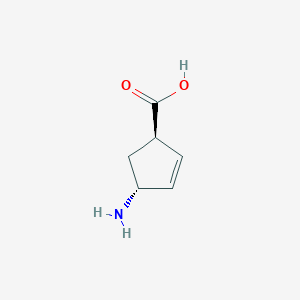

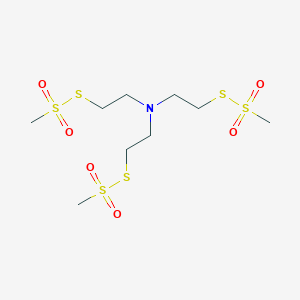

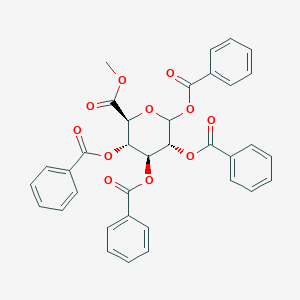

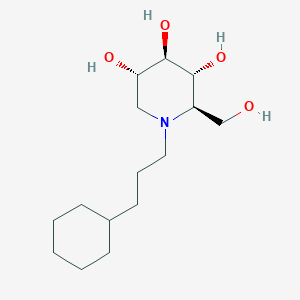

IUPAC Name |

(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11/h11-15,17-20H,1-10H2/t12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOKCSPMSBLULX-LXTVHRRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928083 | |

| Record name | 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133342-48-0 | |

| Record name | 3,4,5-Piperidinetriol, 1-(3-cyclohexylpropyl)-2-(hydroxymethyl)-, (2R-(2alpha,3beta,4alpha,5beta))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133342480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。